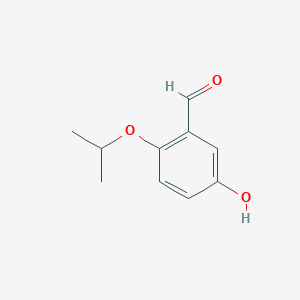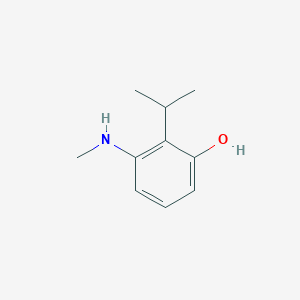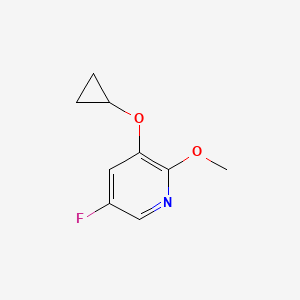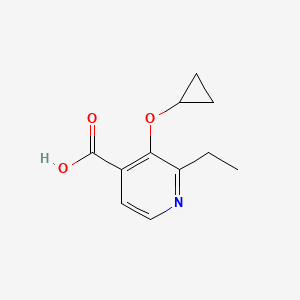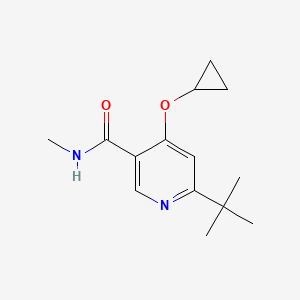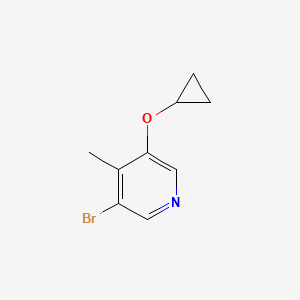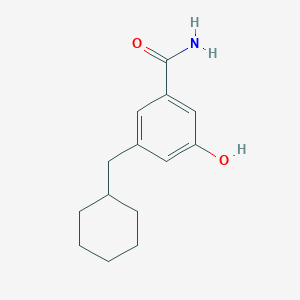
3-(Cyclohexylmethyl)-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-5-hydroxybenzamide is an organic compound with a benzamide core structure substituted with a cyclohexylmethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethyl bromide and 5-hydroxybenzoic acid.
Formation of Cyclohexylmethyl Derivative: Cyclohexylmethyl bromide reacts with a base, such as sodium hydroxide, to form the cyclohexylmethyl anion.
Nucleophilic Substitution: The cyclohexylmethyl anion then undergoes nucleophilic substitution with 5-hydroxybenzoic acid to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclohexylmethyl derivative with a reduced benzamide core.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-5-hydroxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
5-Hydroxybenzamide: Lacks the cyclohexylmethyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
3-(Cyclohexylmethyl)-5-hydroxybenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-5-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)12-7-11(8-13(16)9-12)6-10-4-2-1-3-5-10/h7-10,16H,1-6H2,(H2,15,17) |
Clave InChI |
JBICDJWGLLHYDE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=CC(=CC(=C2)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


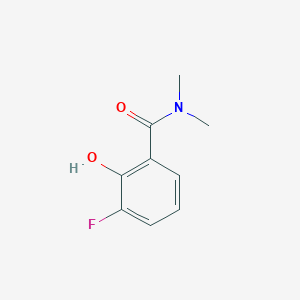
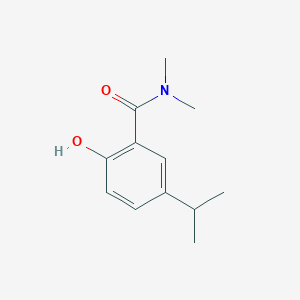
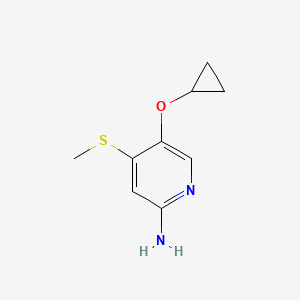
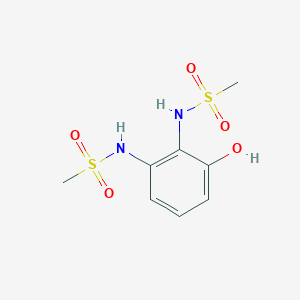
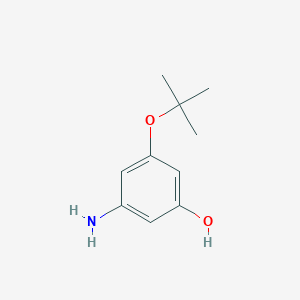
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
